

Preparing Mag-Fura-2 AM Stock Solutions for Intracellular Magnesium Measurement

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Compound of Interest

Compound Name: *Mag-Fura-2 AM*

Cat. No.: *B167209*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mag-Fura-2, a ratiometric fluorescent indicator, is widely utilized for measuring intracellular magnesium (Mg^{2+}) concentrations. Its acetoxymethyl (AM) ester form, **Mag-Fura-2 AM**, is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active Mag-Fura-2 indicator in the cytoplasm. Mag-Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 369 nm in the Mg^{2+} -free form to around 330 nm when bound to Mg^{2+} , with an emission peak around 510 nm.^[1] This ratiometric property allows for accurate determination of intracellular Mg^{2+} concentrations, minimizing effects of uneven dye loading, cell thickness, and photobleaching. This document provides a detailed protocol for the preparation of **Mag-Fura-2 AM** stock solutions in anhydrous dimethyl sulfoxide (DMSO) and subsequent cell loading for fluorescence microscopy or plate reader-based assays.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation and use of **Mag-Fura-2 AM**.

Parameter	Recommended Value	Notes
Stock Solution Concentration	1-5 mM	Higher concentrations (up to 10 mM) can be prepared.[2]
Solvent	High-quality, anhydrous DMSO	Crucial to prevent hydrolysis of the AM ester.[1][3][4]
Storage of Stock Solution	-20°C to -30°C, desiccated, protected from light.[5][6][7]	Avoid repeated freeze-thaw cycles.[2] Aliquot into single-use vials.
Stock Solution Stability	At least six months when stored properly.[4]	Should be used as soon as possible after reconstitution.[5]
Working Solution Concentration	1-10 µM in physiological buffer	Optimal concentration is cell-type dependent and should be determined empirically.[2] A final concentration of 4-5 µM is recommended for most cell lines.[3]
Pluronic® F-127 Concentration	0.02% - 0.04% (w/v) in working solution	A non-ionic detergent used to aid in the dispersion of Mag-Fura-2 AM in aqueous media.[3][5]
Cell Incubation Temperature	20-37°C	Optimal temperature may vary depending on the cell type.[5][8]
Cell Incubation Time	15-60 minutes	Longer incubation times (over 60 minutes) may improve signal intensity in some cell lines.[3]
Anion Transport Inhibitor	Probenecid (1-2.5 mM) or Sulfipyrazone (0.1-0.25 mM)	Can be added to the cell medium to reduce leakage of the de-esterified indicator.[5][8]

Experimental Protocols

I. Preparation of Mag-Fura-2 AM Stock Solution (1 mM)

This protocol describes the preparation of a 1 mM stock solution of **Mag-Fura-2 AM** in anhydrous DMSO.

Materials:

- **Mag-Fura-2 AM** (lyophilized powder)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and sterile pipette tips

Procedure:

- **Equilibration:** Allow the vial of lyophilized **Mag-Fura-2 AM** and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
- **Reconstitution:** Briefly centrifuge the vial of **Mag-Fura-2 AM** to ensure all the powder is at the bottom. To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to a 50 µg vial of **Mag-Fura-2 AM** (MW: 722.57 g/mol), add approximately 69.2 µL of anhydrous DMSO.[9]
- **Dissolution:** Vortex the solution for approximately one minute to ensure the **Mag-Fura-2 AM** is fully dissolved.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.[2]

II. Cell Loading with Mag-Fura-2 AM

This protocol provides a general guideline for loading adherent or suspension cells with **Mag-Fura-2 AM**. The optimal conditions should be determined empirically for each cell type and experimental setup.

Materials:

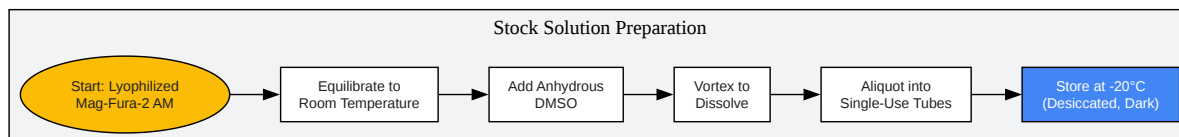
- Cells of interest (adherent or in suspension)
- Cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
- **Mag-Fura-2 AM** stock solution (1-5 mM in anhydrous DMSO)
- Pluronic® F-127 solution (20% w/v in DMSO, optional)
- Probenecid (optional)
- Fluorescence microscope or microplate reader with appropriate filters (Excitation: 340 nm and 380 nm, Emission: ~510 nm)

Procedure:

- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the **Mag-Fura-2 AM** stock solution to room temperature.^[3] Prepare the working solution by diluting the stock solution into the desired physiological buffer to a final concentration of 1-10 μ M.^[2]
 - Optional - Addition of Pluronic® F-127: To aid in the dispersion of **Mag-Fura-2 AM**, a final concentration of 0.02-0.04% Pluronic® F-127 can be used.^[3] This can be achieved by mixing the **Mag-Fura-2 AM** stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the buffer.^{[5][8]}
- Cell Preparation:
 - Adherent Cells: Culture cells on coverslips or in appropriate culture plates. Before loading, remove the culture medium and wash the cells once with the physiological buffer.
 - Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in the physiological buffer.
- Loading: Add the **Mag-Fura-2 AM** working solution to the cells.

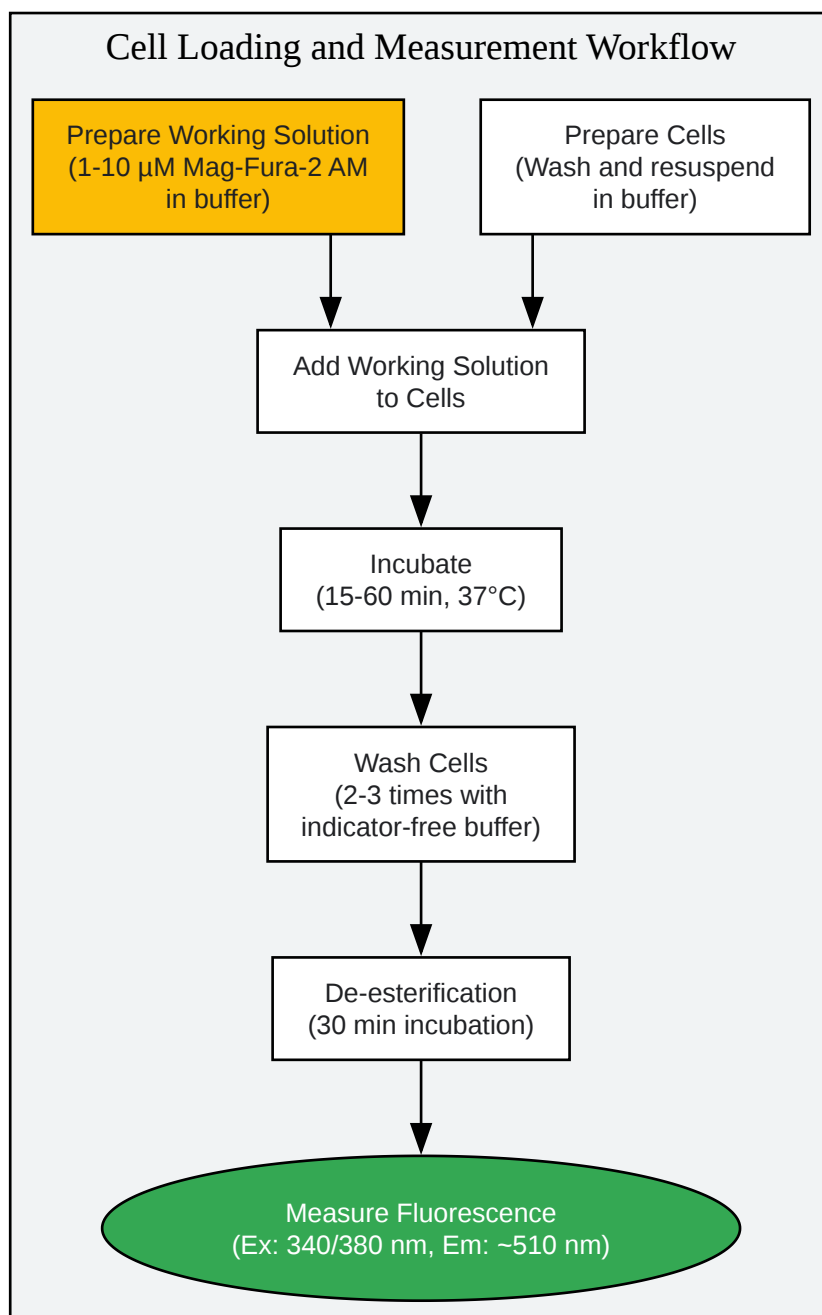
- Incubation: Incubate the cells for 15-60 minutes at a controlled temperature (typically 37°C). [3][5] The optimal time and temperature may need to be determined for your specific cell line.
- Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, indicator-free buffer to remove any extracellular dye.[2]
 - Optional - Addition of Probenecid: The wash buffer can be supplemented with an anion transport inhibitor like probenecid (1-2.5 mM) to reduce dye leakage.[8]
- De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular **Mag-Fura-2 AM**. [8]
- Measurement: Proceed with fluorescence measurements using a fluorescence microscope or plate reader. Acquire fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission collected at approximately 510 nm. The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular magnesium concentration.

Visualizations



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Caption: Workflow for preparing **Mag-Fura-2 AM** stock solution.



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Caption: Protocol for loading cells with **Mag-Fura-2 AM**.

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